REACTION_CXSMILES
|
C([O:8][C:9]1[CH:20]=[CH:19][C:12]([O:13][CH2:14][CH2:15][N:16]([CH3:18])[CH3:17])=[CH:11][CH:10]=1)C1C=CC=CC=1.Cl>C(O)C>[CH3:17][N:16]([CH3:18])[CH2:15][CH2:14][O:13][C:12]1[CH:19]=[CH:20][C:9]([OH:8])=[CH:10][CH:11]=1
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Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(OCCN(C)C)C=C1
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Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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33.5 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6.5 h
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Duration
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6.5 h
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Type
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CUSTOM
|
Details
|
Then ethanol was evaporated
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Type
|
EXTRACTION
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Details
|
The product was extracted into ethyl acetate
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Type
|
WASH
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Details
|
The extracts were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1=CC=C(C=C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |